molecular formula C14H8BrCl3FNO2 B5076228 N-(4-bromo-2-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(4-bromo-2-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B5076228
M. Wt: 427.5 g/mol
InChI Key: UUICEKKGURMHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-fluoro-substituted phenyl group and a trichlorophenoxy group attached to an acetamide moiety

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrCl3FNO2/c15-7-1-2-12(11(19)3-7)20-14(21)6-22-13-5-9(17)8(16)4-10(13)18/h1-5H,6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUICEKKGURMHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrCl3FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the following steps:

    Preparation of 4-bromo-2-fluoroaniline: This can be achieved by the bromination of 2-fluoroaniline using bromine in the presence of a suitable catalyst.

    Synthesis of 2-(2,4,5-trichlorophenoxy)acetic acid: This involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid under basic conditions.

    Formation of the acetamide: The final step involves the reaction of 4-bromo-2-fluoroaniline with 2-(2,4,5-trichlorophenoxy)acetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: The phenyl rings can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Products with different substituents on the phenyl rings.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced phenyl derivatives.

    Hydrolysis: Corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Potential applications in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
  • N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide

Uniqueness:

  • The specific combination of bromo, fluoro, and trichloro substituents in N-(4-bromo-2-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide imparts unique chemical properties, such as reactivity and stability, which may not be present in similar compounds.
  • The presence of multiple halogen atoms can influence the compound’s electronic properties and interactions with biological targets, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.